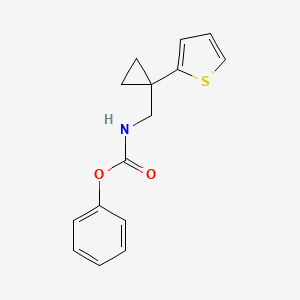

Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate

Description

Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate is a carbamate derivative characterized by a cyclopropane ring substituted with a thiophen-2-yl group and a methylene bridge linked to a phenyl carbamate moiety. The compound’s structure integrates aromatic (phenyl, thiophene) and strained (cyclopropyl) systems, which may influence its physicochemical properties and biological interactions. Carbamates are widely used in medicinal chemistry due to their stability and versatility as prodrugs or enzyme inhibitors.

Properties

IUPAC Name |

phenyl N-[(1-thiophen-2-ylcyclopropyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-14(18-12-5-2-1-3-6-12)16-11-15(8-9-15)13-7-4-10-19-13/h1-7,10H,8-9,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCAXWWPHRLXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate typically involves the following steps:

Formation of the Cyclopropyl Moiety: The cyclopropyl group can be synthesized through the reaction of an appropriate alkene with a carbene precursor.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving sulfur and a suitable diene precursor.

Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction.

Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with an isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

Reduction: Reduction reactions can target the carbamate group, leading to the formation of amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related molecules from diverse pharmacological contexts.

Table 1: Structural and Functional Comparison

Structural Analysis

Cyclopropane Substituents

- Thiophene’s electron-rich nature contrasts with electron-withdrawing groups (e.g., trifluoromethyl in 5u ), which may alter reactivity or binding affinity.

- 5u (BACE1 Inhibitor) : Features a trifluoromethyl group on the cyclopropane, enhancing metabolic stability and electronegativity .

- Montelukast : Contains a carboxymethyl substituent on cyclopropane, enabling salt formation (sodium) for improved solubility .

Carbamate Functionalization

- Target Compound : Phenyl carbamate increases lipophilicity compared to methyl (e.g., Fentanyl Methyl Carbamate ) or tert-butyl (e.g., 5u ) groups. This may enhance membrane permeability but reduce aqueous solubility.

- Fentanyl Methyl Carbamate : The methyl carbamate likely extends half-life compared to ester analogs, balancing stability and bioavailability .

Physicochemical Properties

- Stability : Carbamates generally resist hydrolysis better than esters. The tert-butyl group in 5u provides steric hindrance, further enhancing stability. The target compound’s phenyl group may offer moderate protection.

- Solubility : Montelukast Sodium ’s carboxylate group improves water solubility , whereas the target compound’s aromatic systems likely reduce it.

Biological Activity

Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₁H₁₃N₁O₂S

- Molecular Weight : Approximately 249.31 g/mol

- Structural Components :

- A phenyl group

- A thiophene ring

- A cyclopropyl moiety

This unique structure contributes to its diverse biological activities, making it a candidate for further research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may exert its effects by:

- Binding to Enzymes or Receptors : It may modulate the activity of various enzymes or receptors involved in critical physiological pathways.

- Influencing Inflammatory Pathways : Compounds with similar structures have shown potential in modulating inflammation and pain pathways, indicating that this compound may possess similar properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its ability to inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antibiotics is still limited.

Anticancer Potential

One of the most promising aspects of this compound is its potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve:

- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest at the G2/M phase .

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against several cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma), with IC50 values indicating significant potency .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15.0 | Induction of apoptosis and cell cycle arrest |

| M21 | 12.5 | Disruption of microtubule dynamics |

| MCF7 | 20.0 | Inhibition of angiogenesis |

Data derived from preliminary biological evaluations.

Structure–Activity Relationship (SAR)

Studies exploring the structure–activity relationship (SAR) of similar compounds suggest that modifications to the phenyl or thiophene rings can significantly influence biological activity. For instance, substituents on these rings can enhance binding affinity to target enzymes or receptors, leading to improved therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.